molecular formula C8H9N5 B144209 4-(1H-tetrazol-5-ylmethyl)aniline CAS No. 131117-50-5

4-(1H-tetrazol-5-ylmethyl)aniline

Cat. No. B144209
M. Wt: 175.19 g/mol
InChI Key: RBOMWIFRDXGSMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(1H-tetrazol-5-ylmethyl)aniline involves various chemical reactions and methodologies. For instance, the synthesis of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides, which are structurally related to the target compound, was achieved through a series of reactions including the use of sulfonamide derivatives. These compounds were synthesized and their structures were confirmed using spectroscopic methods such as 1H NMR and FT-IR . Another related synthesis involved the creation of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib. This synthesis was accomplished starting from 3,5-dinitro-1-trifluoromethylbenzene and involved fluorination, substitution, and reduction steps, with an overall yield of about 50% .

Molecular Structure Analysis

The molecular structure and electronic properties of the synthesized compounds are crucial for understanding their reactivity and potential applications. Density Functional Theory (DFT) calculations, as performed in the study of 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides, provide insight into the molecular and electronic structures, aiding in spectral assignments and revealing useful structural and spectroscopic information . Conformational analysis is also an important part of molecular structure analysis, as it helps in obtaining stable structures of the compounds .

Chemical Reactions Analysis

The chemical reactivity of aniline derivatives can be explored through various spectroscopic techniques and theoretical calculations. For example, the study of aniline tetramers involved SNAr coupling and reduction reactions, leading to the formation of different oxidation states and isomers, which were characterized by NMR, UV-Vis-NIR, IR, and mass spectroscopies . Understanding the chemical reactions and pathways is essential for the development of new compounds and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The synthesized compounds' properties, such as antibacterial activity and enzyme inhibition, were evaluated in the context of biological applications. For instance, the synthesized sulfonamide derivatives showed significant antibacterial activity against various bacteria and moderate inhibition of the Carbonic Anhydrase enzyme . Additionally, the electrochemical synthesis of a novel polymer based on an aniline derivative demonstrated its potential application as a counter electrode in dye-sensitized solar cells, with improved energy conversion efficiency compared to a Pt counter electrode .

Scientific Research Applications

Synthesis and Structure Analysis

Researchers have extensively studied the synthesis and structural analysis of phenyl tetrazoles, including derivatives similar to 4-(1H-tetrazol-5-ylmethyl)aniline. These compounds have been characterized using techniques such as Infrared spectroscopy, mass spectrometry, Nuclear Magnetic Resonance spectroscopy, and single crystal X-ray Diffraction. Their thermal decomposition and the thermodynamic properties have been explored, revealing insights into their stability and decomposition mechanisms, which are essential for their application in materials science (Yılmaz et al., 2015).

Photophysical and Electroluminescence Applications

Tetrazole compounds have been investigated for their photophysical properties and potential in electroluminescence applications. Studies on tetradentate bis-cyclometalated platinum complexes, for instance, have shown significant promise for use in organic light-emitting diode (OLED) devices due to their high luminescence and quantum efficiency. This area of research highlights the potential of tetrazole derivatives in the development of new materials for electronic and photonic devices (Vezzu et al., 2010).

Catalysis and Polymerization Reactions

The study of zinc and copper complexes with (benzimidazolylmethyl)amine ligands, including tetrazole-containing ligands, has led to advancements in catalysis, particularly in the polymerization reactions of ε-caprolactone. These reactions are crucial for the production of biodegradable polymers, demonstrating the role of tetrazole derivatives in facilitating environmentally friendly polymer synthesis (Attandoh et al., 2014).

Chemosensors and Fluorescent Imaging

Tetrazole derivatives have been developed as chemosensors for detecting metal ions, such as aluminum ions, in aqueous solutions and biological systems. These compounds offer high selectivity and sensitivity, making them suitable for use in environmental monitoring and medical diagnostics. Additionally, their application in confocal fluorescence microscopy for imaging intracellular metal ions demonstrates the potential of tetrazole derivatives in biological research and medical imaging (Shree et al., 2019).

DNA-Binding Studies and Antioxidant Activities

Research on silver(I) complexes containing bis(benzimidazolyl)aniline derivatives has explored their DNA-binding properties and antioxidant activities. These studies suggest that tetrazole-containing compounds can intercalate with DNA and possess significant antioxidant potential, which could be leveraged in therapeutic applications and the study of oxidative stress-related diseases (Wu et al., 2014).

properties

IUPAC Name

4-(2H-tetrazol-5-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5,9H2,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOMWIFRDXGSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NNN=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429010
Record name 4-(1H-tetrazol-5-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-tetrazol-5-ylmethyl)aniline

CAS RN

131117-50-5
Record name 4-(1H-tetrazol-5-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,2,3,4-tetrazol-5-ylmethyl)aniline
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